NOD-IN-1 is an inhibitor of nucleotide-binding oligomerization domain (NOD) receptors and a derivative of nodinitib-1.1 NOD-IN-1 inhibits C12-iE-DAP-induced NF-ĸB activation in HEK-Blue cells expressing human recombinant NOD1 or NOD2 (IC50s = 5.74 and 6.45 µM, respectively). MDK19922, also known as NOD-IN-1 or Compound 4, is a Potent inhibitor of nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2. MDK19922 has CAS#132819-92-2. The last five digit was used for its name.
Related Compounds
Muramyl dipeptide (MDP)
Compound Description: Muramyl dipeptide (MDP) is a minimal bioactive peptidoglycan motif found in the cell walls of both Gram-positive and Gram-negative bacteria. It acts as a potent immunostimulator and is recognized by the intracellular pattern recognition receptor NOD2. []
Relevance: MDP is structurally similar to Tri-DAP and is also recognized by NOD-like receptors, but it shows different binding affinities and activation patterns. Unlike Tri-DAP, MDP does not exhibit significant direct binding to NOD1. [] Both MDP and Nod-IN-1 are involved in modulating the NOD-like receptor signaling pathway, though through different mechanisms. While MDP acts as an activator of NOD2, Nod-IN-1 functions as an inhibitor of both NOD1 and NOD2.
l-Ala-γ-d-Glu-meso-diaminopimelic acid (Tri-DAP)
Compound Description: Tri-DAP is a component of peptidoglycan found in the cell walls of certain bacteria, particularly Gram-negative bacteria. It acts as a ligand for NOD1, activating downstream signaling pathways involved in the innate immune response. []
Relevance: Tri-DAP is directly relevant to Nod-IN-1 as it is a known activator of NOD1, the target of Nod-IN-1. Nod-IN-1 directly inhibits the activity of NOD1, preventing the downstream effects of Tri-DAP binding. [] Structurally, both compounds contain a diaminopimelic acid moiety, suggesting a possible interaction site for Nod-IN-1.
Lipopolysaccharide (LPS)
Compound Description: Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria. It is a potent immunostimulant that activates various immune cells, leading to the release of pro-inflammatory cytokines. []
Relevance: While not structurally similar to Nod-IN-1, LPS is relevant to its mechanism of action. Both LPS and Nod-IN-1 are involved in modulating the inflammatory response. LPS induces the release of extracellular histone H3, which can activate NOD2 and trigger pyroptosis. [] Nod-IN-1, as an inhibitor of NOD2, can potentially counter the pro-inflammatory effects induced by LPS.
Streptozotocin (STZ)
Compound Description: Streptozotocin (STZ) is a naturally occurring chemical that is toxic to pancreatic beta cells, the cells responsible for producing insulin. It is commonly used to induce experimental diabetes in animal models. [, ]
Relevance: While not structurally related to Nod-IN-1, STZ is used to induce the diabetic conditions in animal models where Nod-IN-1 is being investigated for its therapeutic potential in promoting wound healing. [] The studies suggest that Nod-IN-1 can mitigate some of the negative effects associated with STZ-induced diabetes, particularly in the context of wound repair.
Extracellular Histone H3
Compound Description: Extracellular histone H3 is a nuclear protein that, when released into the extracellular space, can act as a damage-associated molecular pattern (DAMP) and trigger inflammatory responses. It is implicated in various inflammatory conditions, including sepsis. []
Relevance: Although not structurally related to Nod-IN-1, extracellular histone H3 is relevant to its mechanism of action. Extracellular histone H3 can activate NOD2, leading to the activation of the NLRP3 inflammasome and ultimately pyroptosis. [] Nod-IN-1, being an inhibitor of NOD2, can potentially modulate the downstream effects of extracellular histone H3.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY3130481, also known as CERC-611, is the the first α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that is dependent on the presence of TARP γ-8. LY3130481 is fully protective against pentylenetetrazole-induced convulsions in rats without the motor impairment associated with non-TARP-dependent AMPA receptor antagonists. Compound (−)-25 could be utilized to provide proof of concept for antiepileptic efficacy with reduced motor side effects in patients.
LY3104607 is a G Protein-Coupled Receptor 40 (GPR40) Agonist that is active in oral treatment for patients with type 2 diabetes mellitus. It is a glucose-lowering drug candidate.
Y3154207 is a novel, potent, and subtype selective human D1 positive allosteric modulator (PAM) with minimal allosteric agonist activity (EC50 = 3 nM). In contrast to orthosteric agonists, LY3154207 showed a distinct pharmacological profile without a bell-shaped dose-response relationship or tachyphylaxis in preclinical models. Identification of a crystalline form of free LY3154207 from the discovery lots was not successful. Instead, a novel cocrystal form with superior solubility was discovered and determined to be suitable for development. LY3154207 is now in clinical development as a potential first-in-class D1 PAM for Lewy body dementia.
LY-310762 hydrochloride is a hydrochloride resulting from the formal reation of equimolar amount of LY-310762 with hydrogen chloride. A potent and selective antagonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. It has a role as a receptor modulator and a serotonergic antagonist. It contains a LY-310762(1+).